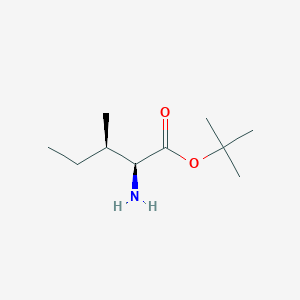
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol is a chemical compound with the molecular formula C9H19NO2 It is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with formaldehyde and hydrogen cyanide to form 3-methylcyclohexyl cyanohydrin. This intermediate is then reduced using hydrogen in the presence of a catalyst to yield 3-methylcyclohexylamine. The final step involves the reaction of 3-methylcyclohexylamine with ethylene oxide to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Amine derivatives.
Substitution: Substituted cyclohexyl derivatives.
科学的研究の応用
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function .
類似化合物との比較
Similar Compounds
2-[(2-Aminoethyl)amino]ethanol: This compound has a similar structure but lacks the cyclohexane ring.
2-(2-Aminoethoxy)ethanol: Another similar compound with an ethoxy group but different substituents.
Uniqueness
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
2-[1-(aminomethyl)-3-methylcyclohexyl]oxyethanol |
InChI |
InChI=1S/C10H21NO2/c1-9-3-2-4-10(7-9,8-11)13-6-5-12/h9,12H,2-8,11H2,1H3 |
InChIキー |
PCAJGEHLIXFYOK-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(CN)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid](/img/structure/B13628521.png)
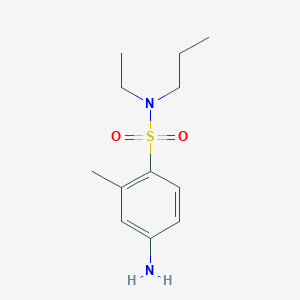
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)


![1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)
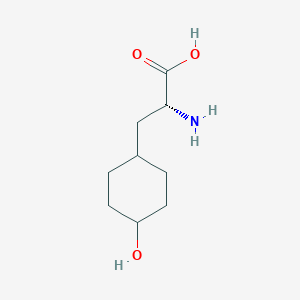
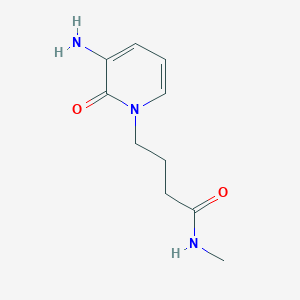
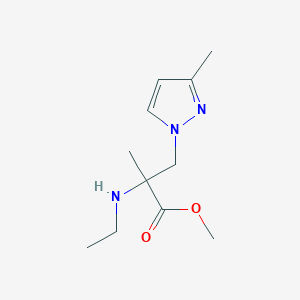
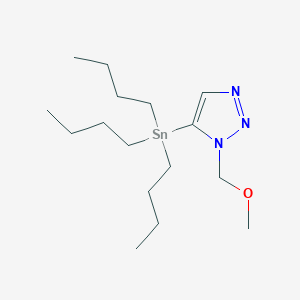
![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)


